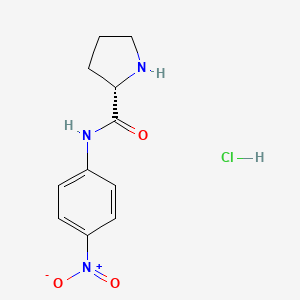
1-Propylpyridinium hexafluorophosphate; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylpyridinium hexafluorophosphate is a laboratory chemical with a CAS number of 1242154-97-7 . It is also known by the synonyms ProPy PF6 and N-Propylpyridinium hexafluorophosphate . It has applications in ultrasound technology .
Molecular Structure Analysis
The molecular formula of 1-Propylpyridinium hexafluorophosphate is C8H12F6NP . For more detailed structural information, you may refer to resources like PubChem or ChemSpider .Physical And Chemical Properties Analysis
The Safety Data Sheet provided by Iolitec indicates that 1-Propylpyridinium hexafluorophosphate is a substance not yet fully tested . For extinguishing fires, water spray, fog or mist, and carbon dioxides (CO2) can be used .Wissenschaftliche Forschungsanwendungen
1-Propylpyridinium hexafluorophosphate; 99% is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, it is used as a catalyst in the synthesis of various organic compounds. In biochemistry, it is used to study the structure and function of biological molecules, and in physiology, it is used to study the biochemical and physiological effects of various drugs and compounds.
Wirkmechanismus
Target of Action
It’s known that this compound is used in laboratory settings and for the manufacture of substances .
Mode of Action
It’s important to note that the compound is classified as a weakly-coordination anion and is hydrophobic .
Action Environment
The action, efficacy, and stability of 1-Propylpyridinium hexafluorophosphate can be influenced by various environmental factors. For instance, the compound exhibits high decomposition temperature, low melting point, and is insoluble in water . Its conductivity is mainly influenced by ion mobility .
Vorteile Und Einschränkungen Für Laborexperimente
1-Propylpyridinium hexafluorophosphate; 99% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a highly effective catalyst, which allows for the synthesis of a variety of organic compounds in a relatively short period of time. However, there are some limitations to using 1-Propylpyridinium hexafluorophosphate; 99% in laboratory experiments. It is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving temperatures above 100°C. Additionally, it is not suitable for use in reactions involving highly reactive compounds.
Zukünftige Richtungen
1-Propylpyridinium hexafluorophosphate; 99% has a wide range of potential applications in the scientific field. Further research is needed to explore its potential for use in the synthesis of new and novel compounds, as well as its potential for use in biochemistry and physiology research. Additionally, further research is needed to explore its potential for use in drug development and drug delivery, as well as its potential for use in the development of new and improved treatments for various diseases. Finally, further research is needed to explore its potential for use in the development of new and improved diagnostic methods and tools.
Synthesemethoden
1-Propylpyridinium hexafluorophosphate; 99% is synthesized by reacting anhydrous pyridine with 1-bromopropane in the presence of a base. The reaction is conducted in a solvent such as toluene or xylene, and the resulting product is a mixture of 1-Propylpyridinium hexafluorophosphate; 99% and 1-propylpyridinium bromide. The 1-Propylpyridinium hexafluorophosphate; 99% is then separated from the mixture by the addition of aqueous hydrofluoric acid, which reacts with the 1-propylpyridinium bromide to form 1-propylpyridinium hexafluorophosphate.
Safety and Hazards
According to the Safety Data Sheet, risks cannot be excluded if the product is handled inappropriately . It is advised not to get it in eyes, on skin, or on clothing. Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance . In case of contact with eyes, rinse continuously with water for several minutes .
Eigenschaften
IUPAC Name |
1-propylpyridin-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.F6P/c1-2-6-9-7-4-3-5-8-9;1-7(2,3,4,5)6/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGDHLENSLZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)